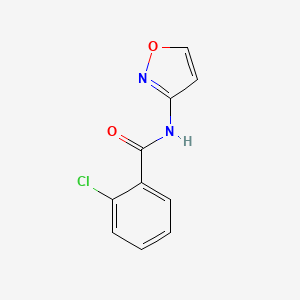
2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide (BMPA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMPA is a pyridine-based compound that contains a bromine atom and a methyl group attached to a phenyl ring. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide is not fully understood, but studies have shown that the compound can interact with metal ions and form coordination complexes. The binding of this compound to metal ions can lead to changes in the electronic and structural properties of the metal ion, which can affect its reactivity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that the compound can selectively bind to copper ions and inhibit the activity of copper-containing enzymes such as tyrosinase and dopamine β-monooxygenase. This suggests that this compound may have potential applications in the treatment of diseases related to copper metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide is its high yield and purity during synthesis, which makes it suitable for use in various lab experiments. The compound also has a high affinity for metal ions, which makes it useful for studying metal ion interactions in biological systems.
However, one of the limitations of this compound is its limited solubility in water, which can affect its use in biological systems. The compound also has a short half-life, which can affect its stability and reproducibility in experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide. One of the areas of interest is the development of new synthetic methods for the compound that can improve its solubility and stability in biological systems. Another area of interest is the study of this compound's interactions with other metal ions and its potential applications in catalysis and sensing.
Conclusion
In conclusion, this compound is a pyridine-based compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has potential applications in coordination chemistry, imaging, and sensing, and its future directions include the development of new synthetic methods and the study of its interactions with other metal ions.
Métodos De Síntesis
2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide can be synthesized using different methods. One of the methods involves the reaction of 2-bromo-4-methylphenol with pyridine-3-carboxylic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The product is then purified through recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide has been studied for its potential applications in various fields of science. One of the areas of interest is its use as a ligand in coordination chemistry. This compound can form coordination complexes with metal ions such as copper, nickel, and zinc, which can be used in catalysis, sensing, and imaging.
This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. The compound has been shown to selectively bind to copper ions and emit fluorescence, which can be used for imaging and sensing applications.
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-4-5-13(12(15)7-10)19-9-14(18)17-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOTFLKJWHSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)





![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)

![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)
methanone](/img/structure/B5782392.png)

![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)
![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide](/img/structure/B5782421.png)